PD153035 Hydrochloride

Description

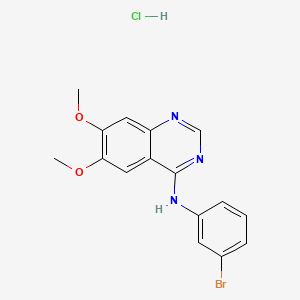

AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.

Properties

IUPAC Name |

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOKWAWPAPMNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171414 | |

| Record name | PD-153035 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-45-4, 205195-07-9 | |

| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205195-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-153035 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-153035 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD 153035 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-153035 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PD153035 Hydrochloride: An In-depth Technical Guide on Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD153035 Hydrochloride is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its target specificity, collating quantitative data on its inhibitory activity, detailing relevant experimental methodologies, and illustrating the core signaling pathways affected. As a quinazoline-based, ATP-competitive inhibitor, PD153035 has demonstrated significant utility in cancer research, particularly in studies involving tumors that overexpress EGFR. Its high affinity for EGFR, with inhibitory constants in the picomolar range, underscores its specificity and potency. While it exhibits some activity against the closely related HER2/neu receptor, it is substantially less potent. This high degree of selectivity against a panel of other tyrosine and serine/threonine kinases makes it a valuable tool for elucidating the specific roles of EGFR signaling in cellular processes and disease.

Core Target: Epidermal Growth Factor Receptor (EGFR)

PD153035 is a highly potent and specific inhibitor of the EGFR tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor and subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and migration.

Quantitative Inhibitory Activity

The inhibitory potency of PD153035 against EGFR has been extensively documented in cell-free and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity against EGFR

| Parameter | Value | Assay Conditions |

| Ki | 5.2 pM | Cell-free assay[1][2] |

| 6 pM | Cell-free assay[3][4] | |

| IC50 | 25 pM | Cell-free assay, isolated EGFR from A431 cells[5][3] |

| 29 pM | Cell-free assay[2][4] |

Table 2: Cellular Inhibitory Activity against EGFR Phosphorylation and Cell Growth

| Cell Line | IC50 (Growth Inhibition) | IC50 (EGFR Phosphorylation) | Notes |

| A431 (human epidermoid carcinoma) | 0.22 µM[4] | 14 nM[4], 1.52 µM[3] | Overexpresses EGFR |

| DiFi (human colon adenocarcinoma) | 0.3 µM[4] | - | |

| DU145 (human prostate carcinoma) | 0.4 µM[4] | - | |

| MDA-MB-468 (human breast adenocarcinoma) | 0.68 µM[4] | - | Overexpresses EGFR |

| ME180 (human cervical carcinoma) | 0.95 µM[4] | - | |

| NPC-TW01 (nasopharyngeal carcinoma) | 12.9 µM[4] | - | |

| NPC-TW04 (nasopharyngeal carcinoma) | 9.8 µM[4] | - | |

| HONE1 (nasopharyngeal carcinoma) | 18.6 µM[4] | - |

Off-Target Profile and Selectivity

A key attribute of PD153035 is its high selectivity for EGFR over other kinases, which is critical for its utility as a specific research tool.

HER2/neu (ErbB2)

PD153035 demonstrates some inhibitory activity against HER2/neu, a closely related member of the ErbB family of receptor tyrosine kinases. However, this inhibition is significantly less potent compared to its effect on EGFR.[6] In HER2/neu-overexpressing cell lines, micromolar concentrations of PD153035 are required to reduce heregulin-dependent tyrosine phosphorylation, with concentrations ranging from 1400-2800 nM.[6] In colony-forming assays, PD153035 showed minimal activity in cells with high HER2/neu levels but normal EGFR expression.[6]

Other Kinases

PD153035 has been shown to have little to no effect on a range of other tyrosine kinases at concentrations as high as 50 µM.[3] These include:

-

Colony-Stimulating Factor 1 Receptor (CSF-1R)[4]

This high degree of selectivity underscores its utility as a specific probe for EGFR-mediated signaling pathways.

EGFR-Independent Effects

Interestingly, some studies have reported EGFR-independent activities of PD153035. It has been shown to upregulate the expression of retinoic acid receptor-beta (RAR-β) through epigenetic mechanisms, including DNA intercalation and histone acetylation, in an EGFR-independent manner. This effect was not observed with other EGFR inhibitors like ZD1839 (Gefitinib).[7] Additionally, PD153035 has been found to reverse multidrug resistance mediated by the ABCG2 transporter.[8]

Signaling Pathways

PD153035 primarily exerts its effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates multiple downstream signaling pathways that regulate critical cellular functions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cellagentech.com [cellagentech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

PD153035 Hydrochloride: An In-Depth Technical Guide to its EGFR Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PD153035 Hydrochloride for the Epidermal Growth Factor Receptor (EGFR). It includes quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is a potent and highly specific inhibitor of the EGFR tyrosine kinase.[1][2] Its high affinity is demonstrated by low picomolar inhibition constants (Ki) and IC50 values. The following table summarizes the key quantitative data for the binding affinity of PD153035 to EGFR.

| Parameter | Value (pM) | Assay Type | Reference |

| Ki | 5.2 | Cell-free | [1] |

| Ki | 6 | Cell-free | [3][4] |

| IC50 | 25 | Cell-free | [3][4][5] |

| IC50 | 29 | Cell-free | [6] |

Note: The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Action

PD153035 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[6][7] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1][2][8] This inhibition is highly selective for EGFR, with minimal effects on other tyrosine kinases such as PDGFR, FGFR, and Src at similar concentrations.[4][8]

EGFR Signaling Pathway and Inhibition by PD153035

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[9][10] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[11][12] Aberrant activation of the EGFR signaling pathway is a common feature in many types of cancer.

PD153035 inhibits the initial step of this cascade by preventing EGFR autophosphorylation. This blockade effectively shuts down the downstream signaling pathways that drive tumorigenesis.

Caption: EGFR Signaling Pathway and the inhibitory action of PD153035.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the EGFR binding affinity and inhibitory activity of PD153035.

Biochemical EGFR Kinase Assay (In Vitro)

This assay directly measures the ability of PD153035 to inhibit the enzymatic activity of purified EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

96-well white plates

Procedure:

-

Prepare Serial Dilutions: Prepare serial dilutions of this compound in kinase buffer.

-

Inhibitor and Enzyme Incubation: Add 5 µL of the diluted PD153035 or vehicle control (DMSO) to the wells of a 96-well plate. Add 5 µL of a solution containing the EGFR kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Detect ADP: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's instructions.

-

Measure Luminescence: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of PD153035 and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. rsc.org [rsc.org]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PD153035 Hydrochloride: A Potent EGFR Tyrosine Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PD153035 Hydrochloride is a potent and specific, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its discovery as a member of the 4-anilinoquinazoline (B1210976) class of compounds marked a significant advancement in the targeted therapy of cancers characterized by the overexpression or mutation of EGFR. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer, and head and neck cancers. This has established EGFR as a prime target for anticancer drug development.

PD153035, chemically known as 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, emerged from research efforts focused on identifying small molecule inhibitors of the EGFR tyrosine kinase. Its hydrochloride salt is the form commonly used in research. PD153035 exhibits high affinity and specificity for the ATP binding site within the EGFR kinase domain, effectively blocking the initiation of downstream signaling cascades.

Discovery and Rationale

The development of PD153035 was rooted in the exploration of the 4-anilinoquinazoline scaffold as a pharmacophore for potent EGFR inhibition. Structure-activity relationship (SAR) studies revealed that specific substitutions on both the quinazoline (B50416) ring and the anilino moiety could dramatically influence inhibitory potency and selectivity. The 3-bromo substitution on the anilino ring and the 6,7-dimethoxy groups on the quinazoline core of PD153035 were found to be critical for its exceptional inhibitory activity.

Synthesis of this compound

The synthesis of PD153035 follows a general procedure for the preparation of 4-anilinoquinazoline derivatives. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline

Materials:

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

-

A mixture of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-bromoaniline (1.1 equivalents) in isopropanol is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with isopropanol and then diethyl ether to yield 4-(3-bromoanilino)-6,7-dimethoxyquinazoline as a solid.

-

For the preparation of the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., a mixture of methanol (B129727) and diethyl ether) and treated with a solution of HCl in diethyl ether or isopropanol.

-

The resulting precipitate, this compound, is collected by filtration, washed with diethyl ether, and dried under vacuum.

Biological Activity and Mechanism of Action

PD153035 is a highly potent inhibitor of EGFR tyrosine kinase. It competitively binds to the ATP-binding site of the receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Quantitative Pharmacological Data

| Parameter | Value | Cell Line/System | Reference |

| Ki (EGFR) | 5.2 pM | Cell-free assay | [1] |

| IC50 (EGFR) | 25 pM | Cell-free assay | [2] |

| IC50 (EGFR Autophosphorylation) | 14 nM | A431 cells | [3] |

| IC50 (Cell Growth) | < 1 µM | Various EGFR-overexpressing cell lines | [4] |

Mechanism of Action: EGFR Signaling Inhibition

PD153035 effectively blocks the EGF-dependent phosphorylation of EGFR.[1] This inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling proteins, including those in the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways. The blockade of these pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR Signaling Pathway Inhibition by PD153035.

Experimental Protocols for Biological Evaluation

EGFR Kinase Inhibition Assay

This assay determines the in vitro potency of PD153035 against the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP, [γ-³²P]ATP or fluorescently labeled ATP analog

-

This compound

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of PD153035 in kinase reaction buffer.

-

In a 96-well plate, add the EGFR kinase and the peptide substrate to each well.

-

Add the PD153035 dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or fluorescent ATP analog).

-

Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

-

Terminate the reaction (e.g., by adding a stop solution like 30% acetic acid).

-

Spot the reaction mixture onto phosphocellulose paper or filter plates.

-

Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each PD153035 concentration and determine the IC₅₀ value.

Workflow for EGFR Kinase Inhibition Assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of PD153035 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A431, which overexpresses EGFR)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of PD153035 in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of PD153035. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of EGFR Phosphorylation

This method is used to assess the inhibitory effect of PD153035 on EGFR autophosphorylation in intact cells.

Materials:

-

Cancer cell line (e.g., A431)

-

Serum-free cell culture medium

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting equipment

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal EGFR phosphorylation.

-

Treat the cells with various concentrations of PD153035 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation. Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-EGFR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total EGFR as a loading control.

Conclusion

This compound is a cornerstone molecule in the study of EGFR inhibition. Its high potency and specificity have made it an invaluable tool for elucidating the role of EGFR in cancer biology and for the preclinical evaluation of targeted therapies. The synthetic accessibility of the 4-anilinoquinazoline scaffold and the robust biological assays for its characterization continue to facilitate research in this critical area of oncology drug discovery. This technical guide provides a comprehensive overview of the key methodologies and data associated with PD153035, serving as a valuable resource for the scientific community.

References

- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

PD153035 Hydrochloride: A Technical Guide to a Selective EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD153035 Hydrochloride is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides an in-depth technical guide on its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in experimental settings. The information is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating EGFR signaling and as a reference compound in drug discovery programs.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a valuable research tool due to its exceptional potency and selectivity for EGFR, enabling the specific interrogation of EGFR-mediated signaling pathways.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine, monohydrochloride |

| Synonyms | AG-1517, SU-5271, ZM-252868 |

| Molecular Formula | C₁₆H₁₄BrN₃O₂ · HCl |

| Molecular Weight | 396.67 g/mol |

| Solubility | Soluble in DMSO (up to 2 mg/mL with warming) |

| Storage | Store at 2-8°C, desiccated. |

Mechanism of Action

PD153035 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the EGFR kinase, it prevents the autophosphorylation of the receptor upon ligand binding. This blockade of autophosphorylation inhibits the initiation of downstream signaling cascades, ultimately leading to a reduction in cell proliferation and survival in EGFR-dependent cells.

Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell growth and survival. PD153035 directly inhibits the initial autophosphorylation step, thereby blocking the activation of these critical pathways.[1]

Quantitative Data

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC₅₀ Value | Kᵢ Value | Reference(s) |

| EGFR | Cell-free assay | 25 pM | 6 pM | [2] |

| EGFR | Cell-free assay | 29 pM | 5.2 pM |

Table 2: Cellular Activity

| Cell Line | Cancer Type | Assay Type | IC₅₀ Value (µM) | Notes | Reference(s) |

| A431 | Epidermoid Carcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |

| DiFi | Colorectal Adenocarcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |

| DU145 | Prostate Carcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |

| MDA-MB-468 | Breast Adenocarcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |

| ME180 | Cervical Carcinoma | Monolayer Growth | < 1 | EGFR-overexpressing | [3] |

| Various | HER2/neu-overexpressing | Heregulin-dependent Tyr Phos. | Not reached (up to 2.5 µM) | PD153035 is significantly less potent against HER2/neu.[3] | [3] |

Experimental Protocols

In Vitro EGFR Kinase Assay

This protocol is a general guideline for determining the inhibitory activity of PD153035 against EGFR kinase in a cell-free system.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[4]

-

ATP

-

EGFR substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound

-

DMSO

-

96-well or 384-well plates

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader

Procedure:

-

Prepare PD153035 Dilutions: Prepare a stock solution of PD153035 in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant EGFR kinase in kinase buffer to the desired concentration.

-

Assay Setup: To each well of the microplate, add the diluted EGFR kinase.

-

Inhibitor Addition: Add the serially diluted PD153035 or vehicle control (DMSO) to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Prepare a solution of ATP and EGFR substrate in kinase buffer. Add this solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen detection reagent (e.g., by measuring ADP production).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the PD153035 concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of PD153035 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A431)

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

-

Drug Treatment: Prepare serial dilutions of PD153035 in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of PD153035. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PD153035 concentration to determine the IC₅₀ value.

Western Blot for EGFR Phosphorylation

This protocol outlines the steps to analyze the effect of PD153035 on EGFR autophosphorylation in cells.

Materials:

-

Cancer cell line (e.g., A431)

-

Serum-free and complete cell culture medium

-

EGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of PD153035 for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against phospho-EGFR overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total EGFR and a loading control to normalize the data.

Selectivity Profile

PD153035 demonstrates high selectivity for EGFR over other tyrosine kinases. At concentrations where it potently inhibits EGFR, it shows little to no effect on other receptor tyrosine kinases such as PDGFR, FGFR, and InsR, as well as non-receptor tyrosine kinases like Src. However, it does exhibit some inhibitory activity against the closely related HER2/neu receptor, albeit at significantly higher concentrations than those required for EGFR inhibition.[3]

Conclusion

This compound is a powerful and specific inhibitor of EGFR tyrosine kinase, making it an indispensable tool for cancer research and drug discovery. Its high potency and selectivity allow for the precise investigation of EGFR signaling pathways and their role in cancer biology. The experimental protocols provided in this guide offer a framework for utilizing PD153035 to assess its biochemical and cellular effects, facilitating further research into EGFR-targeted therapies.

References

- 1. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Potent and Selective Inhibition of EGFR Autophosphorylation by PD153035 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism and effects of PD153035 Hydrochloride, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We delve into its inhibitory action on EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. This document consolidates quantitative data on the potency of PD153035, details comprehensive experimental protocols for assessing its activity, and provides visual representations of the EGFR signaling pathway and experimental workflows to support researchers in the field of oncology and signal transduction.

Introduction to this compound

PD153035, also known as SU-5271, is a quinazoline-based, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] Its hydrochloride salt is a commonly used form in research settings. The compound exhibits high affinity and specificity for the ATP-binding site within the kinase domain of EGFR, thereby preventing the autophosphorylation of the receptor upon ligand binding.[1] This blockade of EGFR activation leads to the suppression of downstream signaling cascades and subsequent inhibition of cellular processes such as mitogenesis and oncogenic transformation.[2][3]

Mechanism of Action

The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and a conformational change in the intracellular kinase domain. This allosteric activation facilitates the transfer of the gamma-phosphate from ATP to specific tyrosine residues on the C-terminal tail of the receptor, a process known as autophosphorylation. These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes that initiate downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

PD153035 acts as a reversible, ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain.[1] By occupying this site, PD153035 prevents ATP from binding, thereby directly inhibiting the autophosphorylation of the receptor and blocking the initiation of downstream signaling cascades.

Quantitative Analysis of PD153035 Potency

PD153035 is a highly potent inhibitor of EGFR, with its inhibitory activity quantified by various parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize the reported potency of PD153035 in both cell-free and cell-based assays.

Table 1: In Vitro (Cell-Free) Inhibitory Activity of PD153035 against EGFR

| Parameter | Value | Assay Conditions |

| IC50 | 25 pM | Isolated EGFR tyrosine kinase activity |

| Ki | 6 pM | ATP-competitive inhibition of EGFR tyrosine kinase |

| Ki | 5.2 pM | Specific and potent inhibition of EGFR tyrosine kinase |

Data compiled from multiple sources.[1][2][4]

Table 2: Cellular Inhibitory Activity of PD153035 on EGFR Autophosphorylation and Cell Growth

| Cell Line | Assay Type | IC50 |

| A431 (human epidermoid carcinoma) | EGF-stimulated tyrosine phosphorylation | 14 nM - 15 nM |

| Swiss 3T3 (fibroblast) | EGF-stimulated tyrosine phosphorylation | 15 nM |

| A431 | Growth Inhibition | 0.22 µM |

| DiFi (human colon adenocarcinoma) | Growth Inhibition | 0.3 µM |

| DU145 (human prostate carcinoma) | Growth Inhibition | 0.4 µM |

| MDA-MB-468 (human breast adenocarcinoma) | Growth Inhibition | 0.68 µM |

| ME180 (human cervical carcinoma) | Growth Inhibition | 0.95 µM |

Data compiled from multiple sources.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of PD153035 on EGFR autophosphorylation and cell proliferation.

In Vitro EGFR Kinase Assay (Luminescence-Based)

This assay measures the ability of PD153035 to inhibit the enzymatic activity of purified EGFR kinase by quantifying ADP production.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 5 µL of each PD153035 dilution or vehicle control (DMSO) to the appropriate wells.

-

Add 10 µL of a solution containing the EGFR kinase and the peptide substrate in kinase buffer to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the PD153035 concentration.

Cellular EGFR Autophosphorylation Assay (Western Blot)

This assay assesses the ability of PD153035 to inhibit EGF-induced EGFR autophosphorylation in a cellular context.

Materials:

-

A431 cells (or other EGFR-overexpressing cell line)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Serum-free cell culture medium

-

Human Epidermal Growth Factor (EGF)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed A431 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an anti-total EGFR antibody.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of PD153035 on the proliferation of EGFR-dependent cancer cells.

Materials:

-

EGFR-dependent cancer cell line (e.g., A431)

-

Cell culture medium

-

This compound

-

MTS reagent

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

Caption: EGFR signaling pathway and the inhibitory action of PD153035.

Caption: Experimental workflow for analyzing EGFR autophosphorylation.

Caption: Logical flow of PD153035's mechanism of action.

Conclusion

This compound is a powerful research tool for investigating EGFR-mediated signaling. Its high potency and selectivity make it an ideal compound for studying the role of EGFR in various cellular processes and for preclinical evaluation in EGFR-driven cancer models. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers to effectively utilize PD153035 in their studies and contribute to the development of novel anticancer therapies.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

PD153035 Hydrochloride: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD153035 Hydrochloride is a potent and highly specific, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As an ATP-competitive inhibitor, it has demonstrated significant utility in basic cancer research for studying EGFR-dependent signaling and its role in oncogenesis.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers utilizing this compound in their investigations into cancer biology and drug development.

Core Properties and Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the tyrosine kinase domain of EGFR.[3] By competing with ATP for its binding site, it effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[2][4] This inhibition is highly potent, with activity observed at picomolar concentrations.[5][6]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 183322-45-4 | [7] |

| Molecular Formula | C₁₆H₁₄BrN₃O₂ · HCl | [7] |

| Molecular Weight | 396.67 g/mol | [7] |

| Purity | ≥98% (HPLC) | [2][8] |

| Appearance | Solid powder | [2] |

| Solubility | DMSO: 0.25 mg/mL, DMF: 0.16 mg/mL | [1] |

Biological Activity and Potency

| Parameter | Value | Target | Reference |

| IC₅₀ | 25 pM | EGFR Tyrosine Kinase | [2][5] |

| Ki | 5.2 - 6 pM | EGFR Tyrosine Kinase | [1][5] |

| Cellular IC₅₀ (EGFR Autophosphorylation) | 14 nM | A431 cells | [5] |

Signaling Pathway Inhibition

PD153035's primary mode of action is the direct inhibition of EGFR, which in turn blocks the activation of major downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. These pathways include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[9][10]

Figure 1: Simplified EGFR signaling cascade and the inhibitory action of PD153035.

Experimental Protocols

In Vitro EGFR Autophosphorylation Assay

This assay determines the ability of PD153035 to inhibit the phosphorylation of EGFR in a cellular context.

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium and supplements

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment

-

Western blotting equipment and reagents

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Cell Culture: Plate A431 cells and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal EGFR phosphorylation.

-

Inhibitor Treatment: Treat the cells with varying concentrations of PD153035 (e.g., 0-100 nM) for 2 hours.

-

EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-EGFR and total-EGFR overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Quantify band intensities and normalize phospho-EGFR levels to total-EGFR. Calculate the IC₅₀ value for inhibition of EGFR autophosphorylation.[3][5]

Cell Proliferation (MTT) Assay

This assay measures the effect of PD153035 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of PD153035 for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.[11]

Figure 2: A generalized workflow for in vitro experiments using PD153035.

Selectivity and Applications in Cancer Research

PD153035 exhibits high selectivity for EGFR over other tyrosine kinases.[5] For instance, its inhibitory concentration for HER2/neu, a closely related receptor, is significantly higher (1400-2800 nM) than for EGFR.[3] This specificity makes it an excellent tool for dissecting the specific roles of EGFR in cancer biology.

Key Research Applications:

-

Validating EGFR as a Therapeutic Target: Studies have used PD153035 to demonstrate that inhibition of EGFR can suppress the proliferation and clonogenicity of various cancer cell lines that overexpress the receptor.[3][12]

-

Investigating Autocrine/Paracrine Signaling: The compound has been instrumental in studying tumors driven by the endogenous production of EGFR ligands.[3]

-

Overcoming Drug Resistance: Research has explored the use of PD153035 to reverse multidrug resistance mediated by transporters like ABCG2, suggesting a potential role in combination therapies.[13]

-

In Vivo Studies: PD153035 has been used in animal models to inhibit tumor growth and EGFR signaling in vivo, providing a basis for preclinical evaluation of EGFR inhibitors.[14][15]

Conclusion

This compound remains a cornerstone tool for basic cancer research focused on EGFR signaling. Its high potency and selectivity allow for precise investigation of EGFR's function in cancer cells. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize PD153035 in their studies, contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PD 153035 hydrochloride | CAS 183322-45-4 | ZM 252868 | PD153035 | Tocris Bioscience [tocris.com]

- 7. scbt.com [scbt.com]

- 8. PD-153035 hydrochloride|lookchem [lookchem.com]

- 9. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Epidermal growth factor receptor (EGFR) inhibitor PD153035 reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PD153035 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD153035 Hydrochloride is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It binds competitively to the ATP binding site of the EGFR, effectively blocking its autophosphorylation and downstream signaling pathways.[3] This inhibition of EGFR activity makes PD153035 a valuable tool for studying cellular processes mediated by EGFR, such as cell proliferation, differentiation, and oncogenic transformation.[1][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Synonyms | SU-5271 Hydrochloride, AG-1517 Hydrochloride, ZM 252868 Hydrochloride | [3][5] |

| Molecular Formula | C₁₆H₁₅BrClN₃O₂ | [1] |

| Molecular Weight | 396.67 g/mol | [1][5] |

| Appearance | Crystalline solid | [6] |

| Purity (by HPLC) | ≥98% | [4] |

Solubility

| Solvent | Solubility | Comments | Source |

| DMSO | ≥3.97 mg/mL (approx. 10 mM) | Gentle warming and/or ultrasonication may be required. | [1][3] |

| Dimethylformamide (DMF) | ~0.16 mg/mL | [6] | |

| Water | Insoluble | [3] | |

| Ethanol | Insoluble | [3] |

Biological Activity

| Parameter | Value | Cell Line/System | Source |

| Ki (EGFR) | 6 pM | Cell-free assay | [1][4] |

| IC₅₀ (EGFR) | 25 pM | Cell-free assay | [1][4] |

| IC₅₀ (EGF-stimulated receptor autophosphorylation) | 14 nM | A431 human epidermoid carcinoma cells | [1][5] |

| IC₅₀ (Cell Growth Inhibition) | 0.22 - 2.5 µM | Various EGF receptor-positive cell lines | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.97 mg of the compound (Mass = Molarity × Volume × Molecular Weight).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.

-

-

Warming and Sonication (if necessary):

-

Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

Note on Aqueous Solutions: this compound is sparingly soluble in aqueous solutions.[6] To prepare working solutions in aqueous media, dilute the DMSO stock solution into the aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%). We do not recommend storing aqueous solutions for more than one day.[6]

Visualizations

EGFR Signaling Pathway and Inhibition by PD153035

Caption: EGFR signaling pathway and its inhibition by PD153035.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: Detection of p-EGFR Inhibition by PD153035 Hydrochloride using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation at multiple tyrosine residues, activating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways. Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3] PD153035 Hydrochloride is a potent and specific inhibitor of the EGFR tyrosine kinase, effectively blocking its phosphorylation and subsequent signal transduction.[4][5][6] This document provides a detailed protocol for assessing the inhibitory effect of this compound on EGFR phosphorylation in a cellular context using Western blotting.

Principle

This protocol utilizes the Western blot technique to semi-quantitatively measure the levels of phosphorylated EGFR (p-EGFR) in cell lysates. Cells overexpressing EGFR, such as the A431 human epidermoid carcinoma cell line, are treated with varying concentrations of this compound prior to stimulation with Epidermal Growth Factor (EGF).[5][7] By comparing the p-EGFR signal in treated versus untreated cells, the inhibitory activity of this compound can be determined. Total EGFR levels are also measured to ensure that the observed decrease in p-EGFR is due to inhibition of phosphorylation and not a reduction in the total amount of the receptor.

Data Presentation

The following table summarizes representative quantitative data on the dose-dependent inhibition of EGFR phosphorylation by this compound in A431 cells. This data is illustrative and based on reported IC50 values and concentrations for complete inhibition.[4][8] Actual results may vary depending on experimental conditions.

| PD153035 HCl (nM) | p-EGFR Level (Normalized to Total EGFR) | % Inhibition |

| 0 (Vehicle Control) | 1.00 | 0% |

| 1 | 0.85 | 15% |

| 5 | 0.60 | 40% |

| 10 | 0.45 | 55% |

| 25 | 0.20 | 80% |

| 50 | 0.05 | 95% |

| 100 | < 0.01 | > 99% |

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Line: A431 (human epidermoid carcinoma) cells, known for their high expression of EGFR, are recommended for this protocol.

-

Cell Seeding: Plate A431 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

-

Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours prior to treatment by replacing the growth medium with a serum-free medium.[3]

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.[6]

-

Dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 nM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.

-

-

EGF Stimulation:

-

Following pre-treatment, stimulate the cells with 100 ng/mL of EGF for 15-30 minutes to induce EGFR phosphorylation.[3]

-

Include an unstimulated, untreated control group.

-

II. Cell Lysis and Protein Quantification

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.

-

III. Western Blotting

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can lead to high background.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR in 5% BSA/TBST according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.

-

-

Stripping and Re-probing (Optional):

-

To detect total EGFR on the same membrane, the membrane can be stripped of the p-EGFR antibody and re-probed with an antibody against total EGFR. Follow a validated stripping protocol.

-

Mandatory Visualizations

References

- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes: Using PD153035 Hydrochloride in Cell Viability Assays

Introduction

PD153035 Hydrochloride is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the ErbB family of receptors, EGFR plays a critical role in regulating cell proliferation, survival, and differentiation.[4][5] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6] PD153035 selectively targets the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8] This inhibitory action makes PD153035 an invaluable tool for cancer research, particularly for studying the effects of EGFR signaling blockade on tumor cell viability and for screening potential therapeutic agents.

These application notes provide a detailed protocol for utilizing this compound in a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used method for assessing cell viability, based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[9]

Mechanism of Action

PD153035 is a specific inhibitor of the EGFR tyrosine kinase with a Ki (inhibition constant) of 5.2 pM.[1] It functions by competing with ATP for its binding site on the intracellular kinase domain of EGFR. This prevents the receptor's autophosphorylation upon ligand binding, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[7][10] PD153035 has been shown to inhibit EGF-dependent receptor phosphorylation at nanomolar concentrations and suppress the proliferation of various human cancer cell lines that overexpress EGFR.[1][2][3] Its efficacy is often correlated with the number of EGFRs present on the cell surface.[2][3]

Data Presentation

The inhibitory effect of PD153035 is most pronounced in cell lines with high EGFR expression. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.

Table 1: Representative IC50 Values of PD153035 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Expression | IC50 (µM) | Reference |

| A431 | Epidermoid Carcinoma | High | < 1.0 | [2][8] |

| DiFi | Colorectal Cancer | High | < 1.0 | [2] |

| GEO | Colorectal Cancer | High | < 1.0 | [2] |

| SK-BR-3 | Breast Cancer | Low (High HER2) | > 2.5 | [2][3] |

| MDA-453 | Breast Cancer | Low (High HER2) | > 2.5 | [2] |

Note: IC50 values are approximate and can vary based on experimental conditions such as cell seeding density and incubation time.

Visualizations

EGFR Signaling Pathway and PD153035 Inhibition

Experimental Workflow for Cell Viability Assay

Experimental Protocols

This section details the protocol for conducting an MTT cell viability assay to evaluate the efficacy of this compound.

A. Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

EGFR-overexpressing cancer cell line (e.g., A431)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

-

Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)[11]

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

B. Protocol Steps

1. Preparation of PD153035 Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving it in DMSO.[1][8]

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding

-

Culture the selected cell line (e.g., A431) under standard conditions (37°C, 5% CO2).

-

Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

-

Perform a cell count and determine viability (e.g., using Trypan Blue).

-

Dilute the cell suspension in complete culture medium to a final concentration for seeding (e.g., 1 x 10⁴ cells/well in 100 µL for a 96-well plate).[12] The optimal seeding density should be determined empirically for each cell line.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight to allow the cells to attach and resume growth.[13]

3. Cell Treatment

-

On the following day, prepare serial dilutions of PD153035 in complete culture medium from your stock solution. A typical concentration range could be from 0.01 µM to 10 µM.

-

Ensure the final concentration of DMSO in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤0.1%).[11]

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentration of PD153035.

-

Include "untreated" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the treated wells) groups.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).[11]

4. MTT Assay

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][14]

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

-

After this incubation, carefully aspirate the medium without disturbing the purple formazan crystals at the bottom of the wells.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[11][12]

-

Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[9]

5. Data Acquisition and Analysis

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

-

Calculate Percent Viability:

-

Subtract the average absorbance of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

-

Determine IC50:

-

Plot the percent viability against the logarithm of the drug concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software to determine the IC50 value, which is the concentration of PD153035 that inhibits cell viability by 50%.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: PD153035 Hydrochloride in Non-Small Cell Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD153035 Hydrochloride is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of signaling pathways that control cell growth, proliferation, and survival. In many non-small cell lung cancer (NSCLC) cases, EGFR is overexpressed or mutated, leading to uncontrolled cell division and tumor progression. This compound targets the ATP-binding site of the EGFR tyrosine kinase domain, effectively blocking its downstream signaling and inhibiting cancer cell proliferation. Furthermore, recent studies have highlighted its role in reversing multidrug resistance, a significant challenge in cancer therapy. These application notes provide a comprehensive overview of the use of this compound in NSCLC cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Data Presentation

The efficacy of this compound has been evaluated in various cancer cell lines, particularly those with high levels of EGFR expression. The following tables summarize the key quantitative findings from published research.

Table 1: Inhibitory Concentration (IC50) of PD153035 in Cancer Cell Lines

| Cell Line Type | EGFR Expression | IC50 (µM) | Reference |

| Most EGFR-overexpressing cell lines | High | < 1 | [1] |

| Malignant Pleural Mesothelioma | High | 1.5 - 2.0 | [2] |

| Malignant Pleural Mesothelioma | Low | 3.0 - >10.0 | [2] |

Table 2: Effect of PD153035 on EGFR Phosphorylation and Multidrug Resistance

| Parameter | Cell Line | Concentration | Effect | Reference |

| EGF-dependent EGFR Autophosphorylation | EGFR-overexpressing cells | > 75 nM | Complete inhibition | [1] |

| Reversal of ABCG2-mediated Multidrug Resistance | H460/MX20 (NSCLC) | 3 µM and 6 µM | Significant reversal | [3] |

Signaling Pathways and Mechanisms of Action